molecular formula C19H25NO3S B2653642 N-cyclohexyl-4-ethoxy-N-methylnaphthalene-1-sulfonamide CAS No. 694467-10-2

N-cyclohexyl-4-ethoxy-N-methylnaphthalene-1-sulfonamide

Cat. No.: B2653642
CAS No.: 694467-10-2
M. Wt: 347.47
InChI Key: YSMKCYSJBHGLHK-UHFFFAOYSA-N
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Description

N-cyclohexyl-4-ethoxy-N-methylnaphthalene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound features a naphthalene ring substituted with an ethoxy group and a sulfonamide group, which is further substituted with cyclohexyl and methyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclohexyl-4-ethoxy-N-methylnaphthalene-1-sulfonamide typically involves the following steps:

    Nitration of Naphthalene: Naphthalene is nitrated to form 1-nitronaphthalene.

    Reduction: The nitro group is reduced to an amine group, forming 1-aminonaphthalene.

    Sulfonation: The amine group is then sulfonated to form 1-aminonaphthalene-1-sulfonic acid.

    Substitution: The sulfonic acid is reacted with cyclohexylamine and methyl iodide to introduce the cyclohexyl and methyl groups, respectively.

    Ethoxylation: Finally, the ethoxy group is introduced via an ethoxylation reaction.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out under controlled temperatures and pressures, with continuous monitoring to ensure consistency.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the sulfonamide group, converting it to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenation can be carried out using halogens like chlorine or bromine in the presence of a catalyst.

Major Products:

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Amines.

    Substitution: Halogenated derivatives of the compound.

Scientific Research Applications

N-cyclohexyl-4-ethoxy-N-methylnaphthalene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential antimicrobial properties and its effects on various biological pathways.

    Medicine: Explored for its potential use as a drug candidate, particularly in the treatment of bacterial infections.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of N-cyclohexyl-4-ethoxy-N-methylnaphthalene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of the enzyme’s natural substrate. This inhibition can disrupt essential biological processes, leading to antimicrobial effects. The compound may also interact with cellular membranes, affecting their integrity and function.

Comparison with Similar Compounds

  • N-cyclohexyl-4-methoxy-N-methylnaphthalene-1-sulfonamide
  • N-cyclohexyl-3-hydroxy-4-methoxybenzamide

Comparison:

  • N-cyclohexyl-4-ethoxy-N-methylnaphthalene-1-sulfonamide is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity.
  • N-cyclohexyl-4-methoxy-N-methylnaphthalene-1-sulfonamide differs by having a methoxy group instead of an ethoxy group, which may result in different steric and electronic effects.
  • N-cyclohexyl-3-hydroxy-4-methoxybenzamide has a benzamide structure with hydroxy and methoxy groups, making it structurally distinct but functionally similar in terms of potential biological activity.

Properties

IUPAC Name

N-cyclohexyl-4-ethoxy-N-methylnaphthalene-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO3S/c1-3-23-18-13-14-19(17-12-8-7-11-16(17)18)24(21,22)20(2)15-9-5-4-6-10-15/h7-8,11-15H,3-6,9-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSMKCYSJBHGLHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)N(C)C3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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